Crizotinib-metabolite-GlucA is a significant metabolite of crizotinib, a small molecule receptor tyrosine kinase inhibitor primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. Crizotinib itself is known for its role in targeting specific oncogenic drivers, particularly the EML4-ALK fusion protein, which is prevalent in a subset of lung cancers. The glucuronidation of crizotinib leads to the formation of crizotinib-metabolite-GlucA, enhancing its solubility and facilitating its excretion from the body.
Crizotinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2011 for treating patients with ALK-positive advanced non-small cell lung cancer. The compound undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, resulting in various metabolites including crizotinib-metabolite-GlucA .
Crizotinib-metabolite-GlucA can be classified under the following categories:
The synthesis of crizotinib-metabolite-GlucA involves metabolic processes that convert crizotinib via glucuronidation. This process typically occurs in the liver, where UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to hydroxyl groups on the parent drug.
The technical aspects of synthesizing crizotinib-metabolite-GlucA include:
Crizotinib-metabolite-GlucA retains the core structure of crizotinib but features an additional glucuronic acid moiety. The molecular formula for crizotinib is , while the glucuronide form incorporates this additional sugar unit.
The structural data can be summarized as follows:
Crizotinib-metabolite-GlucA primarily participates in elimination reactions as it is excreted from the body. The conversion from crizotinib to its glucuronide metabolite involves:
The technical details regarding these reactions include:
The mechanism by which crizotinib-metabolite-GlucA acts involves its role as a metabolite that enhances the solubility and excretion of crizotinib. By undergoing glucuronidation:
Pharmacokinetic studies indicate that the formation of glucuronide metabolites like crizotinib-metabolite-GlucA significantly affects the bioavailability and elimination half-life of crizotinib, thus influencing therapeutic outcomes .
Crizotinib-metabolite-GlucA serves primarily in pharmacokinetic studies to understand drug metabolism and excretion pathways. Its significance includes:
Crizotinib undergoes phase II metabolism primarily via glucuronidation, a process where uridine diphosphate glucuronic acid (UDPGA) is conjugated to phase I metabolites. The principal metabolic precursor for glucuronidation is O-dealkylated crizotinib (PF-06260182), formed through initial CYP3A4/5-mediated oxidation [3]. This phenolic metabolite serves as the substrate for UDP-glucuronosyltransferases (UGTs), forming the crizotinib-glucuronide conjugate (Crizotinib-metabolite-GlucA). The reaction follows nucleophilic substitution kinetics, where the oxygen atom of the phenolic group attacks the C1 carbon of UDPGA's glucosyl moiety, resulting in a stable β-D-glucuronide linkage. In vitro studies using human liver microsomes confirm this pathway accounts for ~22% of total crizotinib clearance [3] [7]. Crucially, glucuronidation enhances the metabolite's water solubility, facilitating renal or biliary excretion.
Table 1: Key Enzymes Catalyzing Crizotinib Glucuronidation
Enzyme Isoform | Tissue Expression | Catalytic Efficiency (Vmax/Km, µL/min/mg) | Primary Metabolite |
---|---|---|---|
UGT1A1 | Liver, Intestine | 18.7 ± 2.3 | O-dealkyl-glucuronide |
UGT1A3 | Liver | 12.4 ± 1.8 | O-dealkyl-glucuronide |
UGT1A9 | Liver, Kidney | 8.3 ± 0.9 | Minor glucuronides |
UGT2B7 | Liver, Intestine | 14.6 ± 2.1 | O-dealkyl-glucuronide |
UGTs are membrane-bound enzymes localized in the endoplasmic reticulum that catalyze glucuronide conjugation. Among 22 human UGT isoforms, UGT1A1, UGT1A3, UGT1A9, and UGT2B7 demonstrate significant activity toward O-dealkylated crizotinib [3] [7]. Kinetic profiling reveals:
Glucuronidation of crizotinib occurs in both hepatic and extrahepatic tissues, albeit with divergent efficiencies:
Table 2: Tissue-Specific Glucuronidation Kinetics of Crizotinib Metabolites
Tissue Source | UGT Expression Profile | Glucuronide Formation Rate (pmol/min/mg protein) | Relative Contribution (%) |
---|---|---|---|
Liver | UGT1A1, 1A3, 1A9, 2B7 | 412 ± 38 | 85 |
Small Intestine | UGT1A1, 2B7 | 132 ± 17 | 12 |
Kidney | UGT1A9 | 29 ± 4 | 3 |
Lung | Low UGT1A1 | 8 ± 2 | <1 |
Hepatic impairment significantly alters this balance: Moderate hepatic dysfunction (Child-Pugh B) reduces glucuronide clearance by 36%, while severe impairment (Child-Pugh C) reduces it by 52%, necessitating dose adjustments [2].
Genetic variations in UGT and CYP genes substantially influence Crizotinib-metabolite-GlucA biosynthesis:
Population pharmacokinetic modeling indicates that UGT1A128 and CYP3A53 polymorphisms collectively explain 38% of interindividual variability in glucuronide exposure. This genetic modulation necessitates personalized therapeutic monitoring in patients carrying high-risk genotypes.
Compound Nomenclature:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5